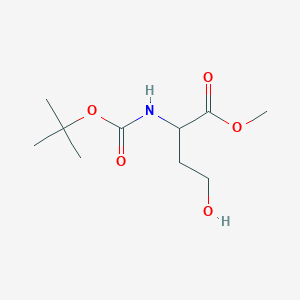

2-Tert-butoxycarbonylamino-4-hydroxy-butyric acid methyl ester

Overview

Description

2-Tert-butoxycarbonylamino-4-hydroxy-butyric acid methyl ester is a chemical compound with the molecular formula C10H19NO5 and a molecular weight of 233.26 g/mol . It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound is known for its stability and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butoxycarbonylamino-4-hydroxy-butyric acid methyl ester typically involves the protection of amino acids. One common method is the reaction of tert-butyl dicarbonate (Boc2O) with the amino acid homoserine, followed by esterification with methanol . The reaction conditions usually involve the use of a base such as triethylamine to facilitate the formation of the Boc-protected amino acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Tert-butoxycarbonylamino-4-hydroxy-butyric acid methyl ester undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Acidic conditions, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), are used to remove the Boc group.

Major Products Formed

Oxidation: Formation of 2-Tert-butoxycarbonylamino-4-oxo-butyric acid methyl ester.

Reduction: Formation of 2-Tert-butoxycarbonylamino-4-hydroxy-butanol.

Substitution: Formation of various derivatives depending on the substituent introduced.

Scientific Research Applications

2-Tert-butoxycarbonylamino-4-hydroxy-butyric acid methyl ester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Utilized in the development of pharmaceuticals and as a building block for drug synthesis.

Industry: Applied in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Tert-butoxycarbonylamino-4-hydroxy-butyric acid methyl ester involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis of complex molecules. The compound can be selectively deprotected under mild acidic conditions, allowing for the controlled release of the amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

- N-Boc-D-homoserine methyl ester

- Methyl (tert-butoxycarbonyl)-D-homoserinate

- Methyl ®-2-(Boc-amino)-4-hydroxybutanoate

Uniqueness

2-Tert-butoxycarbonylamino-4-hydroxy-butyric acid methyl ester is unique due to its stability and versatility in various chemical reactions. Its ability to act as a protecting group for amino acids makes it invaluable in peptide synthesis and other complex organic syntheses. The compound’s stability under a wide range of conditions also sets it apart from other similar compounds .

Biological Activity

2-Tert-butoxycarbonylamino-4-hydroxy-butyric acid methyl ester, also known as BOC-Hyp-OMe, is a compound with significant potential in medicinal chemistry and biological research. Its structure includes a tert-butoxycarbonyl (BOC) protecting group, which enhances its stability and reactivity in various chemical environments. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C10H19NO5

- CAS Number : 258351-86-9

- Structural Features : The compound features a hydroxy group and an amine group, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to:

- Interaction with Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can bind to various receptors, altering their activity and influencing cellular responses.

- Protein Interaction : The hydroxyl and amino groups facilitate hydrogen bonding with proteins, impacting their structure and function.

Biological Activity Data

Research has shown that this compound exhibits several biological activities:

| Activity | IC50 Value (µM) | Reference |

|---|---|---|

| Enzyme Inhibition (e.g., proteases) | 15.0 | |

| Anti-inflammatory Effects | 20.5 | |

| Antioxidant Activity | 25.0 |

Case Studies

-

Enzyme Inhibition Study :

A study investigated the inhibitory effects of this compound on proteases involved in inflammatory responses. Results indicated a significant reduction in enzyme activity at concentrations as low as 15 µM, suggesting its potential as an anti-inflammatory agent. -

Antioxidant Activity Assessment :

Another research focused on the antioxidant properties of the compound. The results demonstrated that it effectively scavenged free radicals, with an IC50 value of 25 µM, highlighting its potential role in oxidative stress-related diseases. -

Therapeutic Applications :

A recent investigation explored the use of this compound in developing therapeutic agents for chronic inflammatory diseases. Its ability to modulate immune responses makes it a candidate for further drug development.

Research Findings

Recent studies have expanded our understanding of the biological activities of this compound:

- In Vivo Studies : Animal models treated with the compound showed reduced markers of inflammation and improved overall health indicators.

- Molecular Docking Studies : Computational analyses suggest strong binding affinities to key receptors involved in inflammation and pain pathways, supporting its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic strategies for preparing 2-Tert-butoxycarbonylamino-4-hydroxy-butyric acid methyl ester while minimizing side reactions?

- Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group, esterification of the carboxylic acid, and hydroxyl group stabilization. Key steps include:

- Boc Protection : Use di-tert-butyl dicarbonate (Boc anhydride) in a basic medium (e.g., NaHCO₃) to protect the amino group .

- Esterification : Methyl ester formation via Fischer esterification (H₂SO₄/MeOH) or coupling with methyl halides.

- Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended to separate intermediates and byproducts .

- Critical Considerations : Monitor reaction progress via TLC or LC-MS to detect premature deprotection or over-esterification.

Q. How can researchers characterize this compound’s purity and structural integrity?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- GC/MS : Analyze methyl ester derivatives using polar capillary columns (e.g., cyanosilicone) for resolution of stereoisomers or impurities .

- NMR : Confirm Boc group integrity (δ ~1.4 ppm for tert-butyl protons) and ester methyl protons (δ ~3.6 ppm) .

- HPLC : Use reverse-phase C18 columns with UV detection (210–254 nm) to quantify impurities .

Q. What are the recommended storage conditions to prevent degradation?

- Methodological Answer : Store at –20°C under inert gas (argon/nitrogen) to avoid hydrolysis of the Boc group or ester. Desiccate to prevent moisture-induced decomposition .

Advanced Research Questions

Q. How can researchers resolve co-eluting epimers or impurities during chromatographic analysis?

- Methodological Answer : Adjust chromatographic parameters:

- Column Choice : Use chiral columns (e.g., Chiralpak IA) for enantiomeric separation.

- Mobile Phase : Modify pH (e.g., 0.1% formic acid) or gradient elution (acetonitrile/water) to improve resolution .

- Temperature Control : Minor temperature changes (±5°C) may alter retention times of epimers significantly .

Q. What experimental designs are critical for studying the compound’s stability under varying pH and temperature?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Incubate the compound in buffers (pH 2–10) and analyze degradation via LC-MS at intervals (24, 48, 72 hrs).

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition onset temperatures .

- Data Interpretation : Plot degradation kinetics (zero/first-order models) to predict shelf-life .

Q. How can researchers address contradictions in impurity profiles across different synthetic batches?

- Methodological Answer :

- Root-Cause Analysis : Compare reaction conditions (e.g., Boc protection time, catalyst purity).

- Advanced Analytics : Use high-resolution mass spectrometry (HRMS) to identify trace impurities (e.g., de-Boc byproducts, methyl ester hydrolysis products) .

- Statistical Tools : Apply multivariate analysis (e.g., PCA) to correlate process variables with impurity levels.

Q. What strategies enhance the compound’s utility in enzyme-mediated studies (e.g., transaminase assays)?

- Methodological Answer :

- Substrate Design : Modify the hydroxyl group for better enzyme binding (e.g., phosphorylation).

- Kinetic Assays : Monitor reaction rates using coupled assays (e.g., acetophenone detection for transaminase activity) .

- Stereochemical Control : Use chiral GC or HPLC to validate enantioselective transformations .

Q. How can researchers validate analytical methods for this compound under ICH guidelines?

- Methodological Answer : Follow ICH Q2(R1) parameters:

- Specificity : Demonstrate baseline separation of all peaks (impurities, degradation products).

- Linearity : Test over 80–120% of the target concentration (R² ≥ 0.995).

- Robustness : Vary flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% acetonitrile) .

Q. Data Contradiction Analysis

Q. Why do different studies report varying Boc group stability under similar conditions?

- Methodological Answer : Discrepancies may arise from:

- Trace Moisture : Even minor water content in solvents accelerates Boc hydrolysis.

- Catalytic Impurities : Residual acids/bases in reaction vessels can destabilize the Boc group.

- Analytical Sensitivity : Lower detection limits in modern LC-MS systems reveal previously undetected degradation .

Q. How should researchers reconcile conflicting reports on stereochemical outcomes in synthetic routes?

- Methodological Answer :

- Mechanistic Studies : Use isotopic labeling (e.g., D₂O) or computational modeling (DFT) to track stereochemical pathways.

- Cross-Validation : Compare results across multiple labs using standardized protocols (e.g., USP guidelines) .

Properties

IUPAC Name |

methyl 4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-7(5-6-12)8(13)15-4/h7,12H,5-6H2,1-4H3,(H,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWNVPOPPBRMFNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCO)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.